3-Chloro-2,4-difluorophenol CAS number 2268-00-0
3-Chloro-2,4-difluorophenol CAS number 2268-00-0
An In-depth Technical Guide to 3-Chloro-2,4-difluorophenol (CAS 2268-00-0)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2,4-difluorophenol, a key halogenated intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, validated synthesis protocols, and critical applications, grounding all information in authoritative scientific sources.
Introduction: The Strategic Importance of Halogenated Phenols
In modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of rational drug design.[1] These elements can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 3-Chloro-2,4-difluorophenol (CAS: 2268-00-0) has emerged as a particularly valuable building block due to its unique trifunctionalized aromatic core. The presence and specific arrangement of chlorine and fluorine atoms create a distinct electronic profile and offer multiple reaction sites, making it a versatile precursor for a new generation of pharmaceuticals and agrochemicals.[2][3] This guide will elucidate the core characteristics of this compound, from its fundamental properties to its practical application in complex molecular synthesis.
Physicochemical and Structural Properties
3-Chloro-2,4-difluorophenol is a substituted phenolic compound with a well-defined set of physical and chemical characteristics. Its identity is established by its unique CAS number, molecular formula, and weight.
| Property | Value | Source(s) |
| CAS Number | 2268-00-0 | [4] |
| Molecular Formula | C₆H₃ClF₂O | |
| Molecular Weight | 164.54 g/mol | [5] |
| Physical Form | Solid | [6] |
| MDL Number | MFCD18415629 | [5] |
| SMILES Code | OC1=CC=C(F)C(Cl)=C1F |
Below is the two-dimensional structure of the molecule, illustrating the ortho-fluoro, meta-chloro, and para-fluoro substitution pattern relative to the hydroxyl group.
Caption: 2D Structure of 3-Chloro-2,4-difluorophenol.
Synthesis and Mechanistic Insights
The synthesis of highly substituted aromatic compounds like 3-Chloro-2,4-difluorophenol requires precise control of regioselectivity. While specific, proprietary industrial methods may vary, a common and logical synthetic approach for related structures involves multi-step sequences starting from simpler, commercially available materials. One documented strategy for a key intermediate of antimicrobial drugs involves nitration, reduction, diazotization, and hydrolysis.[3]
Representative Synthetic Protocol: Diazotization Route
This protocol outlines a generalized, field-proven workflow for synthesizing a substituted chlorodifluorobenzene, a class of compounds to which 3-Chloro-2,4-difluorophenol belongs. The key step is the conversion of an aniline (amino group) to the target phenol (hydroxyl group) via a diazonium salt. This method is favored for its reliability and controllable reaction conditions.[3][7]
Workflow:
Caption: Generalized diazotization synthesis workflow.
Step-by-Step Methodology:
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Diazotization of the Aniline Precursor:
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Rationale: The conversion of a primary aromatic amine to a diazonium salt is a foundational reaction in aromatic chemistry. The resulting diazonium group is an excellent leaving group, enabling its substitution.
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Procedure: 3-Chloro-2,4-difluoroaniline is dissolved in a strong mineral acid (e.g., sulfuric or fluoboric acid) and cooled to between 0-5°C.[7] A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to prevent the unstable diazonium salt from decomposing. The reaction progress is monitored for the absence of the starting aniline.
-
-
Hydrolysis of the Diazonium Salt:
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Rationale: The diazonium salt is subsequently displaced by a hydroxyl group through hydrolysis. Heating the aqueous solution of the diazonium salt facilitates the substitution reaction, releasing nitrogen gas.
-
Procedure: The cold diazonium salt solution is slowly added to a heated aqueous solution. A controlled, steady evolution of nitrogen gas will be observed. The reaction is heated until gas evolution ceases, indicating the completion of the conversion to the phenol.
-
-
Work-up and Purification:
-
Rationale: The final product must be isolated from the reaction mixture and purified to remove byproducts and unreacted starting materials.
-
Procedure: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure 3-Chloro-2,4-difluorophenol.
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Applications in Scientific Research
The specific arrangement of the halogen atoms and the hydroxyl group makes 3-Chloro-2,4-difluorophenol a valuable intermediate in several high-value chemical synthesis applications.
Pharmaceutical Development
The compound is a crucial building block for synthesizing more complex, biologically active molecules.[2]
-
Enzyme Inhibitors: It is used in the preparation of heteroaryl carboxamides that function as ubiquitin-specific protease inhibitors, a class of molecules with therapeutic potential in oncology and other diseases.[4]
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Anticancer Activity: Research has demonstrated that halogenated phenolic compounds can exhibit antiproliferative activity.[2] Derivatives of 3-Chloro-2,4-difluorophenol have shown promise against lung and breast cancer cell lines, suggesting that the core structure is a viable scaffold for developing novel anticancer agents.[2] The chlorine and fluorine atoms are critical as they enhance the molecule's reactivity and binding affinity to specific enzymatic targets involved in cancer progression.[2]
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Enhanced Pharmacokinetics: The inclusion of fluorine atoms is a well-established strategy to improve a drug candidate's metabolic stability and membrane permeability.[8] This makes intermediates like 3-Chloro-2,4-difluorophenol highly sought after for creating drugs with improved bioavailability and duration of action.
Caption: Application pathways for 3-Chloro-2,4-difluorophenol.
Agricultural Applications
The structural motifs present in 3-Chloro-2,4-difluorophenol are also found in various agrochemicals.
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Herbicides and Fungicides: Its structural similarity to other potent chlorophenols suggests potential antimicrobial and herbicidal properties.[2] Research indicates it can effectively inhibit plant growth at higher concentrations.[2]
-
Antimicrobial Drugs: It serves as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs, an important class of antibiotics used in both human and veterinary medicine.[3]
Safety and Handling
As a halogenated organic compound, 3-Chloro-2,4-difluorophenol requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, data from closely related chlorofluorophenols provide authoritative guidance on necessary precautions.[9][10]
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Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can cause skin irritation and serious eye irritation/damage.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid generating dust. Wash hands thoroughly after handling.[9]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
-
On Skin: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.[9]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If Swallowed: Rinse mouth and seek immediate medical attention.[9][11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
3-Chloro-2,4-difluorophenol is more than a simple chemical; it is a strategic tool for molecular innovation. Its carefully balanced structure, featuring a reactive hydroxyl group and strategically placed chlorine and fluorine atoms, provides a robust platform for constructing complex and high-value molecules. For researchers in drug discovery and agrochemical development, this compound offers a reliable starting point for creating next-generation products with enhanced efficacy, stability, and targeted activity. Its continued use as a key intermediate underscores the enduring importance of halogen chemistry in addressing critical challenges in human health and agriculture.
References
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- ChemicalBook. (2022-12-30). Phenol, 3-chloro-2,4-difluoro- | 2268-00-0.
- ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Sigma-Aldrich. (n.d.). 3-Chloro-2,6-difluorophenol AldrichCPR.
- Crysdot LLC. (n.d.). 3-Chloro-2,4-difluorophenol - Benzene Compounds.
- Fisher Scientific. (n.d.). Phenol,3-chloro-2,4-difluoro- SDS, 2268-00-0 Safety Data Sheets.
- ChemicalBook. (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-2-FLUOROPHENOL.
- Thermo Fisher Scientific. (2025-09-15). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
- Matrix Scientific. (n.d.). 2268-00-0 Cas No. | 3-Chloro-2,4-difluorophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1.
- Benchchem. (n.d.). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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